![molecular formula C11H13NO4 B13992732 4-[(2-hydroxybenzoyl)amino]butanoic Acid CAS No. 22410-94-2](/img/structure/B13992732.png)
4-[(2-hydroxybenzoyl)amino]butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-hydroxybenzoyl)amino]butanoic acid is an organic compound that belongs to the class of hydroxybenzamides. This compound is known for its potential biological activities and has been studied for various applications in chemistry, biology, and medicine. The structure of this compound includes a hydroxybenzoyl group attached to an amino butanoic acid moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-hydroxybenzoyl)amino]butanoic acid typically involves the Schotten-Baumann reaction. This reaction is carried out by reacting 4-hydroxybenzoyl chloride with γ-aminobutyric acid in an aqueous alkali solution. The reaction conditions include maintaining a slightly alkaline environment to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the preparation of 4-hydroxybenzoyl chloride, a key intermediate, is often achieved by treating 4-hydroxybenzoic acid with oxalyl chloride in the presence of dimethylformamide. This method provides high yields and minimizes the formation of sulfur-containing impurities .
Chemical Reactions Analysis
Types of Reactions
4-[(2-hydroxybenzoyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-[(2-hydroxybenzoyl)amino]butanoic acid has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects and ability to cross the blood-brain barrier.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2-hydroxybenzoyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. The hydroxybenzoyl moiety plays a crucial role in its ability to scavenge free radicals and reduce oxidative damage .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyhippuric acid: Similar structure but with a glycine moiety instead of γ-aminobutyric acid.
4-hydroxybenzamide: Lacks the butanoic acid moiety.
Uniqueness
4-[(2-hydroxybenzoyl)amino]butanoic acid is unique due to its combination of a hydroxybenzoyl group and an amino butanoic acid moiety, which imparts distinct chemical and biological properties. Its ability to cross the blood-brain barrier and exhibit neuroprotective effects sets it apart from other similar compounds .
Properties
CAS No. |
22410-94-2 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
4-[(2-hydroxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C11H13NO4/c13-9-5-2-1-4-8(9)11(16)12-7-3-6-10(14)15/h1-2,4-5,13H,3,6-7H2,(H,12,16)(H,14,15) |
InChI Key |
BEBMULDZYYEWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


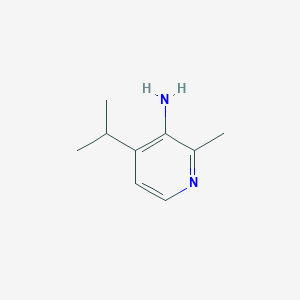
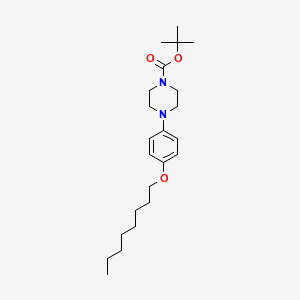
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)


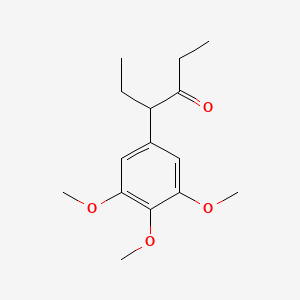
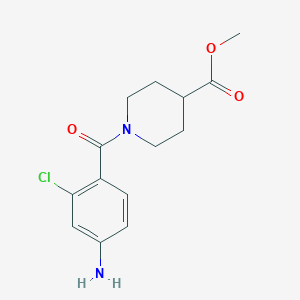
![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
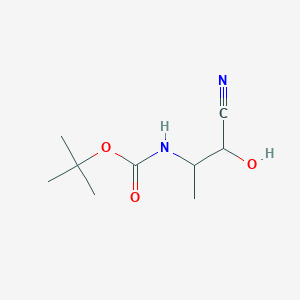
![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)


![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
